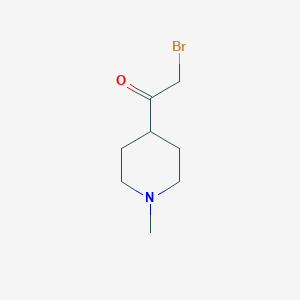![molecular formula C30H36ClN3O5S B12635458 Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-[[[3’-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butanoic acid backbone with multiple functional groups, including a sulfonyl group, a dimethylamino group, and a chloro-substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the butanoic acid backbone, the introduction of the sulfonyl group, and the attachment of the dimethylamino and chloro-substituted phenyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity. Techniques such as distillation, crystallization, and chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the phenyl rings.
Reduction: Reduction reactions could target the sulfonyl group or the carbonyl group.
Substitution: Substitution reactions might occur at the chloro-substituted phenyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study the effects of specific functional groups on biological activity or as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound could have potential as a drug candidate or as a tool for studying disease mechanisms and developing new therapies.
Industry
In industry, it might be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Butanoic acid derivatives: Other butanoic acid derivatives with different functional groups.
Sulfonyl-containing compounds: Compounds with sulfonyl groups that have similar chemical properties.
Dimethylamino-substituted compounds: Compounds with dimethylamino groups that exhibit similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
特性
分子式 |
C30H36ClN3O5S |
|---|---|
分子量 |
586.1 g/mol |
IUPAC名 |
2-[[2-[4-[3-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]phenyl]-2,6-dimethylphenyl]-2-oxoethyl]amino]-4-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C30H36ClN3O5S/c1-18-15-28(19(2)14-25(18)31)40(38,39)33-24-9-7-8-22(16-24)23-12-20(3)29(21(4)13-23)27(35)17-32-26(30(36)37)10-11-34(5)6/h7-9,12-16,26,32-33H,10-11,17H2,1-6H3,(H,36,37) |
InChIキー |
PVONPAVVJSPFQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)CNC(CCN(C)C)C(=O)O)C)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


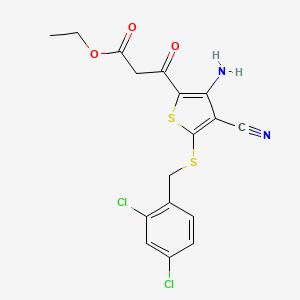
![5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B12635379.png)
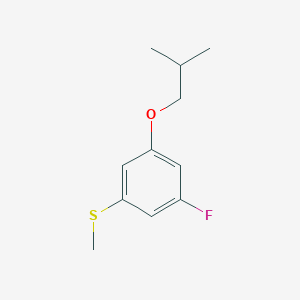
![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
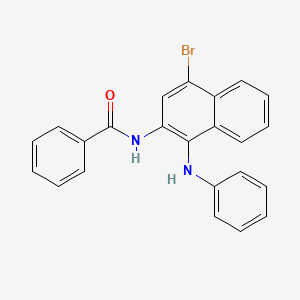

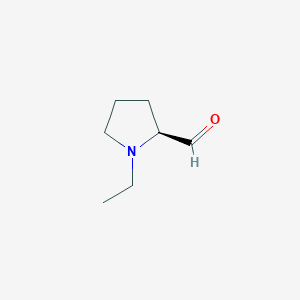
![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
![3-[tert-Butyl(ethyl)amino]propanenitrile](/img/structure/B12635434.png)

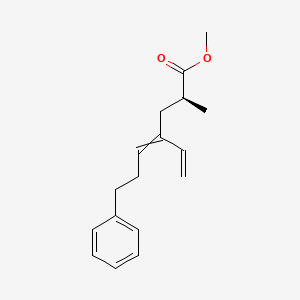
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
